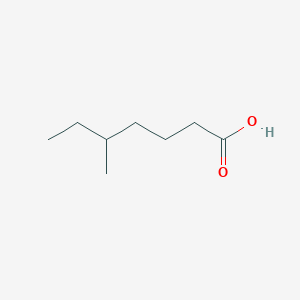

5-Methylheptanoic acid

Description

Properties

IUPAC Name |

5-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTHHBCWUMTZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910211 | |

| Record name | 5-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-68-4 | |

| Record name | 5-Methylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Methylheptanoic Acid from Natural Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptanoic acid is a branched-chain fatty acid with applications in various fields, including the synthesis of pharmaceuticals and flavor and fragrance compounds. The development of synthetic routes from abundant, renewable natural precursors is of significant interest for sustainable chemical production. This technical guide provides an in-depth overview of the synthesis of 5-methylheptanoic acid from the natural precursor citronellol (B86348), a major component of essential oils from plants such as those of the Cymbopogon genus.

This document details two primary synthetic pathways, both commencing with the oxidative cleavage of the carbon-carbon double bond in citronellol. The guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and reaction mechanisms.

Synthetic Pathways from Citronellol

The synthesis of 5-methylheptanoic acid from citronellol is a two-step process. The first step involves the oxidative cleavage of the double bond in citronellol to produce the key intermediate, 6-hydroxy-4-methylhexanal. Two effective methods for this transformation are Ozonolysis and Lemieux-Johnson oxidation. The second step is the oxidation of the intermediate to the final product, 5-methylheptanoic acid, for which Jones oxidation and Pinnick oxidation are well-suited.

Pathway 1: Ozonolysis followed by Oxidation

This pathway utilizes ozone to cleave the double bond of citronellol, followed by an oxidative work-up or a subsequent oxidation step to yield 5-methylheptanoic acid.

Pathway 2: Lemieux-Johnson Oxidation followed by Oxidation

This pathway employs a catalytic amount of osmium tetroxide and a stoichiometric amount of a re-oxidant to achieve the oxidative cleavage of the double bond.

Experimental Protocols

Step 1: Oxidative Cleavage of Citronellol

Method A: Ozonolysis

-

Procedure: A solution of citronellol (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material. The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reductive work-up using dimethyl sulfide (B99878) (DMS) or zinc dust and water is performed to yield 6-hydroxy-4-methylhexanal.

-

Caution: Ozonolysis should be carried out in a well-ventilated fume hood due to the toxicity and explosive nature of ozone and ozonides.

Method B: Lemieux-Johnson Oxidation [1][2]

-

Procedure: To a solution of citronellol (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and water, is added a catalytic amount of osmium tetroxide (e.g., 0.1 mol%). Sodium periodate (B1199274) (2.1 equivalents) is then added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 6-hydroxy-4-methylhexanal, is extracted with an organic solvent.[1]

-

Caution: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme care in a fume hood.

Step 2: Oxidation of 6-Hydroxy-4-methylhexanal to 5-Methylheptanoic Acid

Method C: Jones Oxidation [3][4][5]

-

Procedure: The crude 6-hydroxy-4-methylhexanal from the previous step is dissolved in acetone (B3395972) and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise until the orange color of the reagent persists.[3][4][5] The reaction is typically exothermic and should be controlled by the rate of addition. After the reaction is complete, the excess oxidant is quenched with isopropanol, and the mixture is worked up to isolate the 5-methylheptanoic acid.

Method D: Pinnick Oxidation

-

Procedure: The crude 6-hydroxy-4-methylhexanal is dissolved in a mixture of tert-butanol, water, and a phosphate (B84403) buffer (e.g., NaH2PO4). A scavenger for hypochlorite, such as 2-methyl-2-butene, is added. Sodium chlorite (B76162) (NaClO2) is then added in portions. The reaction is stirred at room temperature until completion. The product, 5-methylheptanoic acid, is then extracted and purified.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 5-methylheptanoic acid from citronellol. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ozonolysis | O₃, then DMS or Zn/H₂O | CH₂Cl₂ or MeOH | -78 | 1-3 | 70-85 |

| 1 | Lemieux-Johnson Oxidation | OsO₄ (cat.), NaIO₄ | Dioxane/H₂O | Room Temp | 2-6 | 75-90 |

| 2 | Jones Oxidation | CrO₃, H₂SO₄, H₂O | Acetone | 0 - Room Temp | 0.5-2 | 80-95 |

| 2 | Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp | 1-4 | 85-98 |

Purification and Characterization

The final product, 5-methylheptanoic acid, is typically purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Characterization Data for 5-Methylheptanoic Acid:

-

Molecular Formula: C₈H₁₆O₂

-

Boiling Point: Approximately 229-235 °C at 760 mmHg

-

Appearance: Colorless liquid

-

Spectroscopic Data:

-

¹H NMR: Characteristic signals for the methyl, methylene, and methine protons, as well as the carboxylic acid proton.

-

¹³C NMR: Resonances corresponding to the eight carbon atoms in the molecule.[8]

-

IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9][10][11]

-

Logical Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate synthetic route and methods.

Conclusion

The synthesis of 5-methylheptanoic acid from the natural precursor citronellol is a viable and sustainable approach. This guide has detailed two robust synthetic pathways involving oxidative cleavage followed by oxidation. The choice of specific reagents and methods will depend on the available laboratory equipment, safety considerations, and desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, drug development, and materials science.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 5-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 7. 5-Methyl-heptanoic acid | C8H16O2 | CID 112481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phcogj.com [phcogj.com]

A Technical Guide to the Biological Activity of 5-Methylheptanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a critical determinant of pharmacological activity, with enantiomers of a chiral drug often exhibiting significant differences in their pharmacokinetic and pharmacodynamic profiles.[1][2] 5-Methylheptanoic acid, a branched-chain fatty acid, possesses a chiral center at the 5-position, resulting in two enantiomers: (R)-5-Methylheptanoic acid and (S)-5-Methylheptanoic acid. While direct experimental data on the differential biological activities of these specific enantiomers are not extensively available in current scientific literature, this guide provides a comprehensive framework based on established principles of stereochemistry and data from structurally related molecules.[3] It is designed to be a predictive resource to stimulate and direct future research into the unique therapeutic potential of each enantiomer. This document outlines hypothetical differences in their biological activities, detailed experimental protocols for their evaluation, and visual representations of potential mechanisms and workflows.

Introduction to Stereoisomerism and Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and biochemistry. The two mirror-image forms of a chiral molecule are known as enantiomers.[3] While they share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes, receptors, and other proteins—can differ significantly.[1][3] This stereoselectivity can lead to profound variations in the absorption, distribution, metabolism, and excretion (ADME), as well as the pharmacological and toxicological effects of each enantiomer.[4] The use of single-enantiomer drugs can potentially lead to simpler pharmacological profiles, improved therapeutic indices, and reduced drug interactions.[1]

5-Methylheptanoic acid is a medium-chain fatty acid with a chiral center at the 5-position.[5] The subtle three-dimensional difference between the (R) and (S) enantiomers can lead to distinct biological activities. Understanding these differences is crucial for any potential therapeutic development.

Hypothetical Comparison of Biological Activities

Based on the principles of stereoselectivity observed with other chiral molecules, particularly other branched-chain fatty acids, we can hypothesize potential differences in the biological activities of the (R)- and (S)-enantiomers of 5-Methylheptanoic acid.

Pharmacokinetic Properties

The ADME of a drug can be highly dependent on its stereochemistry.[3]

Table 1: Hypothetical Pharmacokinetic Parameters for 5-Methylheptanoic Acid Enantiomers

| Pharmacokinetic Parameter | (R)-5-Methylheptanoic Acid | (S)-5-Methylheptanoic Acid | Rationale for Potential Differences |

| Absorption | May exhibit different rates of absorption | May exhibit different rates of absorption | Stereoselective transport mechanisms in the gut could favor one enantiomer. |

| Distribution | May have different plasma protein binding | May have different plasma protein binding | Chiral plasma proteins, such as albumin, can exhibit preferential binding to one enantiomer, affecting its free concentration and tissue distribution. |

| Metabolism | Potentially metabolized at a different rate | Potentially metabolized at a different rate | Metabolic enzymes, particularly cytochrome P450s, are chiral and can exhibit stereoselective metabolism, leading to different metabolic pathways and rates of clearance.[1] |

| Excretion | May have a different rate of renal clearance | May have a different rate of renal clearance | Stereoselective active transport processes in the renal tubules could lead to differential excretion rates. |

Pharmacodynamic Properties

The interaction of each enantiomer with its biological target(s) is expected to be stereospecific.

Table 2: Hypothetical Pharmacodynamic Properties for 5-Methylheptanoic Acid Enantiomers

| Pharmacodynamic Parameter | (R)-5-Methylheptanoic Acid | (S)-5-Methylheptanoic Acid | Rationale for Potential Differences |

| Receptor/Enzyme Binding | May exhibit higher or lower affinity for a specific target | May exhibit higher or lower affinity for a specific target | The three-dimensional structure of the binding site on a receptor or enzyme will preferentially accommodate one enantiomer, leading to differences in binding affinity and potency.[1] |

| Efficacy | May act as an agonist, antagonist, or have no effect | May have a different or opposing effect (e.g., agonist vs. antagonist) | The specific interactions of each enantiomer with the target protein will determine the nature and magnitude of the biological response. |

| Off-Target Effects/Toxicity | May have a unique set of off-target interactions | May have a different profile of off-target effects, potentially leading to a better safety profile | One enantiomer may interact with other receptors or enzymes, leading to unwanted side effects or toxicity, while the other may not.[4] |

Proposed Experimental Protocols

To elucidate the differential biological activities of (R)- and (S)-5-Methylheptanoic acid, a systematic series of in vitro and in vivo experiments is required. The following protocols are based on general methodologies used for analogous compounds.[3][6]

In Vitro Enzyme Inhibition Assay

Objective: To determine if the enantiomers differentially affect the activity of a relevant enzyme (e.g., a fatty acid metabolizing enzyme).

Methodology:

-

Enzyme Source: Obtain a purified recombinant enzyme or a relevant tissue homogenate.

-

Assay Conditions: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.

-

Treatment: Add varying concentrations of (R)-5-Methylheptanoic acid, (S)-5-Methylheptanoic acid, or a racemic mixture to the reaction. Include a vehicle control.

-

Reaction Monitoring: Incubate the mixture for a defined period and then measure the rate of product formation or substrate depletion using a suitable analytical method (e.g., spectrophotometry, HPLC).

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each enantiomer to determine their relative potencies.

Cell-Based Assay for a Specific Biological Response

Objective: To assess the differential effects of the enantiomers on a cellular process, such as cell proliferation, apoptosis, or cytokine production.[3]

Methodology:

-

Cell Line Selection: Choose a cell line relevant to the hypothesized biological activity.

-

Cell Culture: Culture the cells to a suitable confluency.

-

Treatment: Treat the cells with various concentrations of each enantiomer for a predetermined time. Include a vehicle control.[3]

-

Endpoint Measurement: Assess the biological response using an appropriate assay (e.g., MTT assay for proliferation, flow cytometry for apoptosis, ELISA for cytokine levels).

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) for each enantiomer to compare their potencies.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of the two enantiomers in an animal model.

Methodology:

-

Animal Model: Select a suitable animal model (e.g., rats, mice).

-

Drug Administration: Administer a defined dose of each enantiomer (or the racemate) via a relevant route (e.g., oral, intravenous).

-

Sample Collection: Collect blood samples at various time points after administration.[3]

-

Bioanalysis: Develop and validate a chiral analytical method (e.g., chiral LC-MS/MS) to quantify the concentrations of both enantiomers in the plasma samples.[3]

-

Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance for each enantiomer.[3]

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical interactions and experimental workflows.

Caption: Hypothetical stereospecific interaction with a biological target.

Caption: Proposed workflow for comparing enantiomer activity.

Conclusion

While direct experimental evidence for the differential biological activities of (R)- and (S)-5-Methylheptanoic acid is currently lacking, the fundamental principles of stereochemistry strongly suggest that they are likely to exhibit distinct pharmacological profiles.[3] The provided hypothetical comparisons, experimental protocols, and diagrams serve as a robust framework to guide future research in elucidating the specific roles of each enantiomer. Such studies are imperative for understanding their potential therapeutic applications and for ensuring the development of safer and more effective drugs. The systematic approach outlined in this guide will enable researchers to unlock the potential of these chiral molecules.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methyl-heptanoic acid | C8H16O2 | CID 112481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

5-Methylheptanoic acid CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methylheptanoic acid, a branched-chain fatty acid with applications in various fields of chemical synthesis and research. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and illustrates key reaction pathways.

CAS Number: 1070-68-4

Chemical Properties

5-Methylheptanoic acid is a colorless liquid at room temperature. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1070-68-4 | [1][2] |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Boiling Point | 234-236 °C at 760 mmHg | [3] |

| Melting Point | Not experimentally determined | |

| Density | 0.926 g/cm³ (estimate) | |

| Water Solubility | 592.1 mg/L at 25 °C (estimate) | [3] |

| LogP (o/w) | 2.579 (estimate) | [3] |

Experimental Protocols

This section details two common methods for the synthesis of 5-Methylheptanoic acid: the Grignard reaction and the oxidation of 5-methylheptan-1-ol.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-methylhexane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Carbonation: The Grignard reagent solution is cooled in an ice bath. Crushed dry ice is slowly added to the vigorously stirred solution. A white precipitate of the magnesium carboxylate will form.

-

Work-up: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. Dilute hydrochloric acid is then slowly added to protonate the carboxylate and dissolve the magnesium salts.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-methylheptanoic acid. The product can be further purified by distillation.

Synthesis via Oxidation of 5-Methylheptan-1-ol

This protocol describes the oxidation of the primary alcohol, 5-methylheptan-1-ol, to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).

Materials:

-

5-methylheptan-1-ol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a solution of 5-methylheptan-1-ol in water containing a small amount of sodium hydroxide is prepared and cooled in an ice bath.

-

Oxidation: A solution of potassium permanganate in water is added dropwise to the cooled alcohol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: Once the reaction is complete, excess permanganate is destroyed by the addition of sodium bisulfite until the brown manganese dioxide precipitate is dissolved. The solution is then acidified with concentrated sulfuric acid.

-

Extraction and Purification: The acidic solution is extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 5-methylheptanoic acid. Purification can be achieved by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the synthesis pathways described above.

Caption: Grignard reaction pathway for the synthesis of 5-Methylheptanoic acid.

Caption: Oxidation of 5-methylheptan-1-ol to 5-Methylheptanoic acid.

References

Unveiling the Elusive Presence of 5-Methylheptanoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

Abstract

5-Methylheptanoic acid, a branched-chain fatty acid, has garnered interest for its potential biological activities. This technical guide addresses the fundamental question of its natural occurrence within the plant kingdom. Following a comprehensive review of scientific literature, this document concludes that 5-Methylheptanoic acid is not a known naturally occurring compound in plants . One industry database explicitly states it is "not found in nature"[1]. While various other organic and fatty acids are well-documented constituents of plant metabolomes, 5-Methylheptanoic acid has not been identified among them in available scientific literature.

This guide provides an in-depth overview of methodologies and analytical techniques pertinent to the study of other, structurally related short- and medium-chain fatty acids in plant matrices. The protocols and data presented herein are adapted from established research on other plant-derived organic acids and are intended to serve as a valuable resource for researchers investigating novel fatty acids in plants. We also present a generalized workflow for the extraction, identification, and quantification of such compounds.

The Question of Natural Occurrence

A thorough investigation of scientific databases and literature reveals a conspicuous absence of evidence for the natural occurrence of 5-Methylheptanoic acid in plant species. While plants are a rich source of diverse fatty acids, including branched-chain fatty acids, 5-Methylheptanoic acid has not been reported as a natural product. This suggests that the biosynthetic pathways for its production are likely not present in the plant kingdom. Researchers seeking this compound for various applications should consider synthetic routes for its procurement.

Analysis of Other Organic Acids in Plants: A Methodological Overview

While 5-Methylheptanoic acid is not found in plants, the analytical techniques for other organic acids are well-established. These methodologies can be adapted for the exploratory analysis of plant extracts for novel or trace-level branched-chain fatty acids.

Featured Plant Species and Their Organic Acids

To provide a practical context, this guide will reference methodologies used for the analysis of organic acids in two well-studied medicinal plants: Valeriana officinalis (Valerian) and Humulus lupulus (Hops).

-

Valeriana officinalis : Known for its sedative properties, the roots of this plant contain a variety of sesquiterpenic acids, with valerenic acid being a key bioactive compound.[2][3][4]

-

Humulus lupulus : A primary ingredient in beer, hops contain alpha- and beta-acids, which contribute to the beverage's bitterness and aroma and possess various biological activities.[5][6][7][8][9]

Quantitative Data for Representative Organic Acids

The following table summarizes the concentration of a representative organic acid, valerenic acid, found in Valeriana officinalis. This data is provided to illustrate the typical range of concentrations for such compounds in plant materials.

| Plant Species | Tissue | Compound | Concentration (% w/w) | Reference |

| Valeriana officinalis | Roots | Sesquiterpenic acids (calculated as valerenic acid) | Must be a minimum of 0.17% (in dried material) according to European Pharmacopoeia | [3] |

| Valeriana officinalis | Roots (wild) | Sesquiterpenic acids | 0.002% - 0.014% | [10] |

| Valeriana officinalis | Roots (cultivated) | Sesquiterpenic acids | Did not exceed 0.02% | [10] |

Experimental Protocols for Organic Acid Analysis

The following sections detail generalized protocols for the extraction, separation, and quantification of organic acids from plant tissues. These are composite methods based on techniques reported in the literature for compounds like valerenic acid and other phytohormones.[11][12][13][14][15][16][17]

Extraction of Organic Acids from Plant Material

Objective: To efficiently extract organic acids from the plant matrix while minimizing degradation and contamination.

Materials:

-

Fresh or dried plant tissue (e.g., roots, leaves)

-

Grinder or mortar and pestle

-

Extraction solvent (e.g., methanol (B129727), ethanol, dichloromethane, or a mixture)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

Protocol:

-

Sample Preparation: Homogenize fresh or dried plant material to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Suspend the powdered plant material in an appropriate solvent (a common choice is 80% methanol). The ratio of solvent to plant material should be sufficient to ensure thorough wetting and extraction (e.g., 10:1 v/w).

-

Extraction Process: Agitate the mixture for a specified period (e.g., 1-24 hours) at room temperature or under gentle heating. Sonication can be used to enhance extraction efficiency.

-

Separation: Centrifuge the mixture to pellet the solid plant debris.

-

Solvent Removal: Carefully decant the supernatant and concentrate it under reduced pressure using a rotary evaporator or a stream of nitrogen gas.

Purification by Solid-Phase Extraction (SPE)

Objective: To remove interfering compounds from the crude extract.

Materials:

-

Crude plant extract

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Solvents for conditioning, washing, and elution (e.g., methanol, water, acetonitrile)

Protocol:

-

Cartridge Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water) through it.

-

Sample Loading: Dissolve the dried crude extract in a minimal amount of the polar solvent and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent or a mixture of solvents to remove highly polar impurities.

-

Elution: Elute the target organic acids with a less polar solvent (e.g., methanol, acetonitrile (B52724), or a mixture). The choice of elution solvent will depend on the specific properties of the target compounds.

-

Drying: Dry the eluted fraction under a stream of nitrogen.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the organic acids of interest.

Materials:

-

Purified plant extract

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with an acid modifier like formic or acetic acid)

-

Reference standards for the target compounds

Protocol:

-

Sample Preparation: Reconstitute the dried, purified extract in a known volume of the mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used for the separation of organic acids.

-

Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent like acetonitrile or methanol is typical.

-

Flow Rate: A flow rate of around 1 mL/min is standard for analytical columns.

-

Detection: UV detection at a wavelength appropriate for the target compounds (e.g., around 210-220 nm for non-aromatic acids) or mass spectrometry for higher selectivity and sensitivity.

-

-

Quantification: Create a calibration curve using serial dilutions of a pure reference standard. Compare the peak area of the analyte in the plant sample to the calibration curve to determine its concentration.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of organic acids in plant tissues.

Caption: A generalized workflow for the analysis of organic acids in plant tissues.

Conclusion

References

- 1. 5-methyl heptanoic acid, 1070-68-4 [thegoodscentscompany.com]

- 2. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 4. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 5. Hop (Humulus lupulus)-derived bitter acids as multipotent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mmsl.cz [mmsl.cz]

- 9. pureportal.ilvo.be [pureportal.ilvo.be]

- 10. mail.meddocsonline.org [mail.meddocsonline.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 15. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]

- 16. [Rapid determination of eight organic acids in plant tissue by sequential extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of abscisic Acid, cytokinin, and auxin content in salt-stressed plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 5-Methylheptanoic Acid in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of 5-methylheptanoic acid in bacteria. It details the enzymatic reactions, precursors, and key intermediates involved in its synthesis. This document also includes quantitative data on fatty acid composition in relevant bacterial species, detailed experimental protocols for studying this pathway, and visual diagrams to facilitate understanding.

Introduction to 5-Methylheptanoic Acid and Branched-Chain Fatty Acids

5-Methylheptanoic acid is a type of branched-chain fatty acid (BCFA). BCFAs are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] They are characterized by a methyl branch, typically at the iso (second to last) or anteiso (third to last) position from the methyl end of the fatty acid chain.[3] 5-Methylheptanoic acid is classified as an anteiso-fatty acid due to the methyl group at the fifth carbon position in a seven-carbon chain.

The biosynthesis of BCFAs diverges from that of straight-chain fatty acids at the initial priming step.[4] While straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, BCFA synthesis utilizes branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids such as leucine, valine, and isoleucine.[5]

The Biosynthetic Pathway of 5-Methylheptanoic Acid

The synthesis of 5-methylheptanoic acid, an anteiso-BCFA, originates from the amino acid L-isoleucine . The pathway involves a series of enzymatic reactions that convert L-isoleucine into the primer molecule, 2-methylbutyryl-CoA, which then enters the fatty acid synthase (FAS) II system for elongation.

The key steps in the biosynthesis of 5-methylheptanoic acid are:

-

Transamination of L-isoleucine: The initial step is the removal of the amino group from L-isoleucine by a branched-chain aminotransferase (BCAT), producing the α-keto acid, α-keto-β-methylvalerate.[4]

-

Oxidative decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[4][6] This is a critical regulatory step in the biosynthesis of anteiso-fatty acids.

-

Initiation of fatty acid synthesis: 2-Methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) II system. The β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) catalyzes the initial condensation reaction between 2-methylbutyryl-CoA and malonyl-ACP.[7]

-

Elongation cycles: The resulting β-ketoacyl-ACP undergoes a series of reduction, dehydration, and second reduction reactions catalyzed by FabG (β-ketoacyl-ACP reductase), FabZ/FabA (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase), respectively. This cycle is repeated, with malonyl-CoA serving as the two-carbon donor in each elongation step, to ultimately produce the acyl-ACP corresponding to 5-methylheptanoic acid.

Below is a diagram illustrating the biosynthetic pathway of 5-Methylheptanoic acid.

Quantitative Data on Anteiso-Fatty Acid Composition

While specific quantitative data for 5-methylheptanoic acid is limited in the literature, comprehensive fatty acid profiles of bacteria known to produce significant amounts of BCFAs, such as Bacillus subtilis, provide valuable context. The tables below summarize the relative abundance of major branched-chain fatty acids in Bacillus subtilis.

Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 [2]

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) |

| 13-methyltetradecanoic acid | iso-C15:0 | 34.72 |

| 12-methyltetradecanoic acid | anteiso-C15:0 | 33.72 |

| 15-methylhexadecanoic acid | iso-C17:0 | 7.11 |

| 14-methylhexadecanoic acid | anteiso-C17:0 | 10.24 |

| 12-methyltridecanoic acid | iso-C14:0 | 0.52 |

| 14-methylpentadecanoic acid | iso-C16:0 | 1.85 |

| Total Branched-Chain | 88.16 |

Table 2: Substrate Specificity of Bacillus subtilis FabH Isozymes [7]

| Substrate | bFabH1 Specific Activity (nmol/min/mg) | bFabH2 Specific Activity (nmol/min/mg) |

| Acetyl-CoA | 1,200 | 2,500 |

| Isobutyryl-CoA | 3,800 | 12,000 |

| Isovaleryl-CoA | 3,500 | 10,000 |

| 2-Methylbutyryl-CoA | 4,200 | 7,500 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of 5-methylheptanoic acid.

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[3][8]

Materials:

-

Bacterial cell pellet

-

Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL distilled water)

-

Methylation reagent (325 mL 6.0 N HCl, 275 mL methanol)

-

Extraction solvent (1:1 hexane:methyl tert-butyl ether)

-

Base wash solution (10.8 g NaOH in 900 mL distilled water)

-

Anhydrous sodium sulfate (B86663)

-

GC vials

Procedure:

-

Harvesting: Harvest approximately 40 mg of bacterial cells from a culture plate into a clean 13x100 mm glass tube.

-

Saponification: Add 1.0 mL of saponification reagent to the cell pellet. Seal the tube tightly with a Teflon-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex for 5-10 seconds after the first 5 minutes of heating.

-

Methylation: Cool the tubes to room temperature. Add 2.0 mL of methylation reagent. Seal and vortex briefly. Heat in an 80°C water bath for 10 minutes.

-

Extraction: Cool the tubes to room temperature. Add 1.25 mL of extraction solvent. Seal and gently tumble on a rotator for 10 minutes.

-

Phase Separation: Centrifuge the tubes at 2000 rpm for 5 minutes to separate the phases. Transfer the upper organic phase to a clean tube.

-

Base Wash: Add 3.0 mL of base wash solution to the organic phase. Seal and tumble for 5 minutes.

-

Final Extraction: Centrifuge at 2000 rpm for 5 minutes. Transfer the upper organic phase to a GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Analyze the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) and a mass spectrometer detector. Use an appropriate temperature program to separate the FAMEs. Identify 5-methylheptanoic acid methyl ester based on its retention time and mass spectrum compared to a known standard.

Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex from Bacillus subtilis

This protocol is adapted from methods for purifying the BCKDH complex and can be optimized for Bacillus subtilis.[9][10]

Materials:

-

Bacillus subtilis cell paste

-

Lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Ammonium (B1175870) sulfate

-

Chromatography resins (e.g., ion-exchange, gel filtration)

-

Spectrophotometer and reagents for activity assay

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 30-60% while stirring on ice. Collect the precipitate by centrifugation.

-

Dialysis: Resuspend the pellet in a minimal volume of chromatography buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient. Collect fractions and assay for BCKDH activity.

-

Gel Filtration Chromatography: Pool the active fractions and concentrate. Apply the concentrated sample to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Coupled Spectrophotometric Assay for BCKDH Activity

This assay measures the production of NADH, which is coupled to the oxidative decarboxylation of the α-keto acid substrate.[11][12]

Materials:

-

Purified or partially purified BCKDH enzyme

-

Assay buffer (e.g., 50 mM potassium phosphate pH 7.5, 2 mM MgCl₂, 0.2 mM thiamine (B1217682) pyrophosphate)

-

NAD⁺

-

Coenzyme A (CoA)

-

α-Keto-β-methylvalerate (substrate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD⁺, and CoA in a cuvette.

-

Add the BCKDH enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding α-keto-β-methylvalerate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity

This assay measures the condensation of an acyl-CoA primer with malonyl-ACP.[7]

Materials:

-

Purified FabH enzyme

-

2-Methylbutyryl-CoA (primer substrate)

-

[¹⁴C]-Malonyl-CoA (labeled extender substrate)

-

Acyl carrier protein (ACP)

-

Assay buffer (e.g., 100 mM sodium phosphate pH 7.0)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, ACP, and [¹⁴C]-malonyl-CoA.

-

Add the FabH enzyme and pre-incubate for a few minutes.

-

Initiate the reaction by adding 2-methylbutyryl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA to precipitate the acylated ACP.

-

Filter the reaction mixture through a glass fiber filter to capture the precipitated protein.

-

Wash the filter with cold TCA to remove unincorporated [¹⁴C]-malonyl-CoA.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the enzyme activity based on the amount of incorporated radiolabel.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the comprehensive study of 5-methylheptanoic acid biosynthesis in a target bacterium.

Conclusion

The biosynthesis of 5-methylheptanoic acid in bacteria is a specialized pathway that utilizes L-isoleucine as a precursor to generate the 2-methylbutyryl-CoA primer for the fatty acid synthase system. Understanding this pathway is crucial for researchers in microbiology, biochemistry, and drug development, as it represents a potential target for novel antimicrobial agents. The experimental protocols and workflows provided in this guide offer a framework for the detailed investigation of this and other branched-chain fatty acid biosynthetic pathways. Further research is needed to elucidate the specific regulatory mechanisms governing the flux through this pathway and to obtain more precise quantitative data on the production of 5-methylheptanoic acid in various bacterial species.

References

- 1. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Sensitive GC-MS Method for Quantitation of Lipid A Backbone Components and Terminal Phosphate Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and properties of the branched-chain 2-keto acid and pyruvate dehydrogenase multienzyme complex from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coupled enzymatic assay for estimation of branched-chain L-amino acid aminotransferase activity with 2-Oxo acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Methylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methylheptanoic acid, a branched-chain fatty acid. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 5-methylheptanoic acid in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 5-methylheptanoic acid, the following data has been generated using validated prediction software. These predictions are based on the chemical structure of 5-methylheptanoic acid and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of 5-methylheptanoic acid shows distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the alkyl chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

| H-2 | 2.35 | Triplet | 2H |

| H-3 | 1.65 | Quintet | 2H |

| H-4 | 1.40 | Multiplet | 2H |

| H-5 | 1.50 | Multiplet | 1H |

| H-6 | 1.30 | Multiplet | 2H |

| H-7 | 0.90 | Triplet | 3H |

| 5-CH₃ | 0.88 | Doublet | 3H |

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides information on the different carbon environments within 5-methylheptanoic acid. The carbonyl carbon of the carboxylic acid is characteristically downfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-COOH) | 180.0 |

| C-2 | 34.2 |

| C-3 | 24.7 |

| C-4 | 36.5 |

| C-5 | 32.8 |

| C-6 | 29.4 |

| C-7 | 14.1 |

| 5-CH₃ | 19.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-methylheptanoic acid is dominated by absorptions from the carboxylic acid group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium |

| O-H Bend (Carboxylic Acid) | 920-960 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common method for the analysis of such compounds.

| m/z (mass-to-charge ratio) | Predicted Relative Intensity (%) | Assignment |

| 144 | 10 | [M]⁺ (Molecular Ion) |

| 129 | 5 | [M - CH₃]⁺ |

| 115 | 15 | [M - C₂H₅]⁺ |

| 99 | 20 | [M - COOH]⁺ |

| 87 | 30 | [CH₃CH₂CH(CH₃)CH₂]⁺ |

| 73 | 100 | [C₄H₉O]⁺ (McLafferty Rearrangement) |

| 57 | 40 | [C₄H₉]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid carboxylic acid like 5-methylheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

5-Methylheptanoic acid sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-methylheptanoic acid in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

-

5-Methylheptanoic acid sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure (using ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of 5-methylheptanoic acid directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Procedure (using Salt Plates for a neat liquid):

-

Place a drop of the liquid sample on one polished salt plate.[1]

-

Carefully place a second plate on top to create a thin liquid film between them.[1]

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum as described above.[1]

-

After analysis, clean the salt plates with a dry solvent and store them in a desiccator.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

-

5-Methylheptanoic acid sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS system equipped with an EI source

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 5-methylheptanoic acid (e.g., 1 mg/mL) in a volatile solvent. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is common to improve chromatographic performance.[2]

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

GC Oven Program: Use a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.[1]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[1]

-

MS Source: Set the ion source temperature (e.g., 230 °C) and the electron energy to 70 eV for standard EI analysis.[1]

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data acquisition system will record the mass spectrum of the eluting components.

-

Data Analysis: Identify the peak corresponding to 5-methylheptanoic acid in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like 5-methylheptanoic acid.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

Thermochemical Properties of 5-Methylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptanoic acid (C₈H₁₆O₂) is a branched-chain fatty acid that holds significance in various fields, including flavor and fragrance industries, and as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and for predicting its behavior in biological systems. This technical guide provides a summary of the available data on the thermochemical and physical properties of 5-methylheptanoic acid, details relevant experimental methodologies, and illustrates a key metabolic pathway.

Physicochemical and Thermochemical Data

Table 1: General and Physical Properties of 5-Methylheptanoic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [2][3] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| CAS Number | 1070-68-4 | [2][3] |

| IUPAC Name | 5-methylheptanoic acid | [3][4] |

| Boiling Point | 234.6 °C at 760 mmHg | [1] |

| Density | 0.926 g/cm³ | [1] |

| Flash Point | 116.6 °C | [1][5] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C (Predicted) | [1] |

| logP (o/w) | 2.579 (est) | [5] |

Table 2: Predicted Thermochemical and Related Properties of 5-Methylheptanoic Acid

| Property | Value | Source |

| PSA (Polar Surface Area) | 37.30000 | [1] |

| LogP | 2.72 (Predicted) | [1] |

| XlogP | 2.5 (Predicted) | [3][6] |

| Monoisotopic Mass | 144.11504 Da | [6] |

| Predicted CCS ([M+H]⁺, Ų) | 134.0 | [6] |

| Predicted CCS ([M-H]⁻, Ų) | 132.7 | [6] |

Experimental Protocols: Determination of Enthalpy of Combustion

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds like 5-methylheptanoic acid, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.[7][8]

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Methodology Details:

-

Sample Preparation: A precisely weighed sample of the fatty acid (typically 0.5-1.0 g) is placed in a crucible made of a material that will not react with the sample or products. A fuse wire, often made of nickel-chromium or platinum with a known heat of combustion, is attached to the sample to ensure ignition.[9][10]

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb". A small, known amount of water is added to the bomb to saturate the atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove all nitrogen, and subsequently pressurized with high-purity oxygen.[7]

-

Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is carefully monitored and recorded until it reaches a maximum and then begins to cool. The total change in temperature (ΔT) is a key measurement.[7][9]

-

Calculations: The total heat released during the combustion is calculated using the heat capacity of the calorimeter (which is determined by combusting a standard substance like benzoic acid) and the measured temperature change.[10] Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen. From the corrected heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[8]

Biological Significance: Fatty Acid Metabolism

As a branched-chain fatty acid, 5-methylheptanoic acid is expected to be metabolized in biological systems through pathways similar to other fatty acids, primarily β-oxidation, to produce energy. The presence of a methyl branch may require additional enzymatic steps compared to straight-chain fatty acids.

Generalized β-Oxidation Pathway for a Branched-Chain Fatty Acid

Caption: Generalized pathway for the β-oxidation of a branched-chain fatty acid.

This pathway illustrates the cyclical process where the fatty acyl-CoA is shortened by two carbons in each cycle, producing one molecule of acetyl-CoA, one FADH₂, and one NADH. For an odd-chain fatty acid, or a branched-chain fatty acid like 5-methylheptanoic acid, the final thiolysis step yields propionyl-CoA in addition to acetyl-CoA. Both acetyl-CoA and propionyl-CoA (after conversion to succinyl-CoA) can then enter the Tricarboxylic Acid (TCA) cycle for further oxidation and energy production.

Conclusion

While experimentally determined thermochemical data for 5-methylheptanoic acid are not widely available, this guide provides a compilation of existing predicted values and outlines the established experimental methodologies for their determination. The understanding of its probable metabolic fate through β-oxidation provides a context for its relevance in biological and pharmaceutical research. Further experimental investigation is necessary to accurately quantify the thermochemical properties of this compound, which will be invaluable for its application in scientific and industrial settings.

References

- 1. Page loading... [guidechem.com]

- 2. 5-methylheptanoic acid [webbook.nist.gov]

- 3. 5-Methyl-heptanoic acid | C8H16O2 | CID 112481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ååç©ç¾ç§ [kdpedia.kingdraw.com]

- 5. 5-methyl heptanoic acid, 1070-68-4 [thegoodscentscompany.com]

- 6. PubChemLite - 5-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. wexlergroup.github.io [wexlergroup.github.io]

- 10. mckendree.edu [mckendree.edu]

5-Methylheptanoic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by a methyl group on their carbon chain. Emerging research suggests that BCFAs, including 5-methylheptanoic acid, may play significant roles in lipid metabolism, inflammation, and insulin (B600854) signaling, making them intriguing candidates as biomarkers for metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of 5-methylheptanoic acid and its potential as a biomarker, detailing its association with metabolic diseases, relevant signaling pathways, and analytical methodologies for its quantification.

5-Methylheptanoic Acid and Metabolic Diseases: The Current Evidence

While direct evidence specifically linking 5-methylheptanoic acid to metabolic diseases is still emerging, studies on BCFAs as a class provide a strong rationale for its investigation. BCFAs are known to be present in various foods, including dairy and ruminant meat products, and can also be synthesized by the gut microbiota. Alterations in the circulating levels of BCFAs have been associated with metabolic dysregulation.

A meta-analysis of observational studies has suggested a significant negative correlation between endogenous BCFAs (in serum and adipose tissue) and the risk of developing metabolic syndrome[1]. This indicates that lower levels of BCFAs may be associated with a higher risk of metabolic disease. However, it is important to note that these studies often look at a panel of BCFAs, and the specific contribution of 5-methylheptanoic acid is not always delineated.

Table 1: Circulating Branched-Chain Fatty Acid Levels in Metabolic Diseases (Illustrative)

| Branched-Chain Fatty Acid | Condition | Change in Level | Reference |

| Total BCFAs | Metabolic Syndrome | Decreased | [1] |

| Iso-heptadecanoic acid | Type 2 Diabetes | Altered | [2] |

| Anteiso-pentadecanoic acid | Obesity | Altered | [3] |

| 5-Methylheptanoic acid | Metabolic Diseases | Further research needed |

Note: This table is illustrative and highlights the need for specific quantification of 5-methylheptanoic acid in large-scale clinical studies.

Potential Signaling Pathways Influenced by 5-Methylheptanoic Acid

Fatty acids are key signaling molecules that can modulate various cellular processes through their interaction with nuclear receptors and signaling kinases. Based on the known actions of other BCFAs, 5-methylheptanoic acid may influence the following pathways:

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Activation of PPARα, highly expressed in the liver, leads to increased fatty acid oxidation, while PPARγ, predominantly found in adipose tissue, is a key regulator of adipogenesis and insulin sensitivity. It is plausible that 5-methylheptanoic acid, like other fatty acids, could act as a ligand for PPARs, thereby influencing gene expression related to lipid metabolism and inflammation.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that is activated in response to a low cellular energy state (high AMP/ATP ratio). Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways that consume ATP, like lipid synthesis. Some fatty acids have been shown to modulate AMPK activity. Therefore, 5-methylheptanoic acid could potentially influence cellular energy homeostasis through the AMPK signaling pathway.

References

In Vitro Cytotoxicity of Branched-Chain Fatty Acids on Cancer Cell Lines: A Technical Guide

Disclaimer: Direct experimental data on the in vitro cytotoxicity of 5-Methylheptanoic acid against cancer cell lines is not available in the current scientific literature. This technical guide provides a comprehensive overview based on studies of analogous compounds, specifically other branched-chain fatty acids (BCFAs), which have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines. The methodologies and potential mechanisms of action described herein are based on these related molecules and serve as a reference for potential future investigations into 5-Methylheptanoic acid.

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. While some BCFAs are naturally occurring and have roles in cellular physiology, several studies have highlighted their potential as anti-cancer agents. This guide summarizes the existing in vitro data on the cytotoxicity of various BCFAs against cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of several BCFAs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (ID50 or IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability, is a standard metric for cytotoxicity. The available data for various BCFAs are summarized below.

Table 1: In Vitro Cytotoxicity (ID50/IC50) of 13-Methyltetradecanoic Acid (13-MTD) on Various Cancer Cell Lines

| Cell Line | Cancer Type | ID50 (µg/mL) | Reference |

| K-562 | Chronic Myelogenous Leukemia | 10 - 25 | [1][2] |

| MCF7 | Breast Cancer | 10 - 25 | [1][2] |

| DU 145 | Prostate Cancer | 10 - 25 | [1][2] |

| NCI-SNU-1 | Stomach Cancer | 10 - 25 | [1][2] |

| SNU-423 | Hepatocellular Carcinoma | 10 - 25 | [1][2] |

| NCI-H1688 | Small Cell Lung Cancer | 10 - 25 | [1][2] |

| BxPC3 | Pancreatic Cancer | 10 - 25 | [1][2] |

| HCT 116 | Colon Cancer | 10 - 25 | [1][2] |

Table 2: In Vitro Cytotoxicity (IC50) of Other Branched-Chain Fatty Acids on Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (ppm) | Reference |

| Branched Phenyl Derivative of Oleic Acid | MCF-7 | Breast Cancer | 48 | [3][4] |

| HT-29 | Colon Cancer | 48 | [3][4] | |

| Branched n-Butyl Derivative of Oleic Acid | MCF-7 | Breast Cancer | 82 | [3][4] |

| HT-29 | Colon Cancer | 77 | [3][4] |

Note: ppm (parts per million) is equivalent to µg/mL.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of BCFAs.

3.1 Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), DU 145 (prostate), HT-29 (colon), and Jurkat (T-cell lymphoma) are commonly used.[3][5]

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

3.2 Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: The BCFA is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for specific time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

3.3 Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the BCFA at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

3.4 Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

-

Protein Extraction: After treatment with the BCFA, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., AKT, p-AKT, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Studies on BCFAs, particularly 13-MTD, suggest that their cytotoxic effects are mediated through the induction of apoptosis via the modulation of key signaling pathways.[6][7]

4.1 Intrinsic (Mitochondrial) Apoptosis Pathway

BCFAs have been shown to induce apoptosis through the intrinsic pathway, which is centered around the mitochondria.

Caption: Intrinsic apoptosis pathway induced by BCFAs.

4.2 Modulation of AKT and MAPK Signaling Pathways

BCFAs can also influence cell survival and apoptosis by modulating the AKT and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[6][7]

Caption: Modulation of AKT and MAPK pathways by BCFAs.

4.3 Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like a BCFA.

References

- 1. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Anticancer activity of branched-chain derivatives of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]

- 7. 13-Methyltetradecanoic acid induces mitochondrial-mediated apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Properties of 5-Methylheptanoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Methylheptanoic acid is a medium-chain fatty acid with a characteristic fruity and slightly rancid odor.[1] Its presence has been noted in various food products, contributing to their overall flavor profile. The chirality of the molecule at the 5-position gives rise to two stereoisomers: (R)-5-methylheptanoic acid and (S)-5-methylheptanoic acid. It is well-established that enantiomers of a chiral odorant can elicit different olfactory responses, both in terms of odor quality and intensity.[2] This phenomenon is attributed to the specific interactions between the chiral odorant molecules and the G-protein coupled olfactory receptors in the nasal epithelium.[2][3] Understanding the distinct olfactory properties of 5-methylheptanoic acid isomers is crucial for applications in the food and fragrance industries, as well as for advancing our knowledge of structure-odor relationships and the molecular mechanisms of olfaction.

Olfactory Profile of 5-Methylheptanoic Acid

While detailed sensory data for the individual enantiomers of 5-methylheptanoic acid are scarce, the racemic mixture is generally described as having a "fruity and slightly rancid odor".[1] In the broader context of branched-chain fatty acids, related compounds are known to contribute to the characteristic flavors of various foods. For instance, other branched-chain fatty acids are key components of mutton and cheese flavors.[4][5]

Quantitative Olfactory Data

A thorough review of the scientific literature did not yield specific, publicly available quantitative data for the odor detection thresholds of (R)- and (S)-5-methylheptanoic acid. Such data is essential for accurately characterizing the potency of each isomer as an odorant. The determination of these thresholds would require dedicated sensory panel studies using purified enantiomers.

Table 1: Summary of Known and Related Olfactory Data

| Compound | Isomer | Odor Descriptor(s) | Odor Threshold | Source(s) |

| 5-Methylheptanoic acid | Racemic | Fruity, slightly rancid | Not Reported | [1] |

| 4-Methyloctanoic acid | Racemic | "Mutton" flavor | Not Reported | [4] |

| 4-Ethyloctanoic acid | Racemic | "Mutton" flavor | Not Reported | [4] |

| 5-Methylhexanoic acid | Racemic | Fatty, cheesy, sour, oily | Not Reported | [6] |

Note: This table highlights the current gap in quantitative data for the specific isomers of 5-methylheptanoic acid and presents data for structurally related compounds to provide context.

Experimental Protocols for Olfactory Analysis

The determination of the olfactory properties of volatile compounds like 5-methylheptanoic acid isomers involves a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)